An In-depth Technical Guide to the Synthesis and Purification of ε-Caprolactone Monomer
An In-depth Technical Guide to the Synthesis and Purification of ε-Caprolactone Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for ε-caprolactone, a critical monomer in the production of biodegradable polymers such as polycaprolactone (B3415563) (PCL). This document delves into the core chemical principles, offers detailed experimental protocols, and presents quantitative data to aid researchers and professionals in the effective production of high-purity ε-caprolactone.
Synthesis of ε-Caprolactone
The industrial production of ε-caprolactone is predominantly achieved through the oxidation of cyclohexanone (B45756). The most established method is the Baeyer-Villiger (BV) oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone to form the corresponding lactone.[1][2] Variations of this reaction have been developed to improve efficiency, safety, and environmental impact.
The traditional Baeyer-Villiger oxidation utilizes stoichiometric amounts of strong peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to oxidize cyclohexanone.[1] While this method is highly reliable and can provide near-quantitative yields under mild conditions, its industrial application is often limited by the high cost and potential hazards associated with peroxyacids, as well as the generation of significant carboxylic acid waste.[1]
A common industrial process involves a two-stage approach where a peracid, like peracetic acid, is synthesized in situ prior to the oxidation of cyclohexanone.[3][4] The overall process can be summarized as the oxidation of an organic acid with concentrated hydrogen peroxide to form the peroxyacid, which then oxidizes cyclohexanone to ε-caprolactone.[3]
Reaction Pathway: Baeyer-Villiger Oxidation
Caption: Generalized mechanism of the Baeyer-Villiger oxidation of cyclohexanone.
To address the drawbacks of stoichiometric peroxyacids, catalytic systems have been developed. These methods are often referred to as catalytic Baeyer-Villiger oxidations and represent a greener, more atom-economical approach.[1] These systems typically employ a catalyst, such as a Lewis or Brønsted acid, or a transition metal complex, in conjunction with more environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).[1] For example, Sn-containing zeolites have demonstrated high selectivity for lactones when using H₂O₂ as the oxidant.[5]
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods.[2] Baeyer-Villiger monooxygenases (BVMOs) are enzymes capable of catalyzing the BV oxidation with high enantioselectivity.[2] A chemoenzymatic cascade can be employed, starting from a bio-based feedstock like phenol (B47542).[6] This process can involve the hydrogenation of phenol to cyclohexanol, followed by a biocatalytic double oxidation using an alcohol dehydrogenase and a cyclohexanone monooxygenase to yield ε-caprolactone.[6] This approach can utilize O₂ as the oxidant and proceed in an organic medium, simplifying product isolation.[6]
Experimental Workflow: Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of ε-caprolactone from phenol.
An alternative route involves the cyclization of 6-hydroxyhexanoic acid or its esters.[7][8] This can be achieved from bio-based feedstocks, for instance, by the oxidation of 1,6-hexanediol.[7] The process can also start from the catalytic hydrogenation of adipic esters to produce a mixture containing 6-hydroxycaproic ester, which is then cyclized in the gas phase over a catalyst like activated carbon.[8]
Purification of ε-Caprolactone
The purity of the ε-caprolactone monomer is crucial for the subsequent polymerization process, as impurities can affect the molecular weight, appearance, and properties of the final polymer.[9] The primary method for purifying ε-caprolactone is distillation.
Vacuum distillation is the most common technique for purifying ε-caprolactone.[1][9][10] This method is effective at removing both lower and higher boiling point impurities. For laboratory-scale purification, fractional distillation under reduced pressure is recommended.[11] It is often advised to discard the initial and final fractions of the distillate to obtain the highest purity monomer in the middle fraction.[9][11] In an industrial setting, multi-stage distillation columns are employed to separate ε-caprolactone from unreacted starting materials and byproducts.[12]
To enhance the purity of the final product, several treatments can be applied to the crude ε-caprolactone before distillation.
-
Drying: Water is a critical impurity that can interfere with ring-opening polymerization.[9] Drying the crude monomer over a desiccant like calcium hydride (CaH₂) for an extended period (e.g., 48 hours) before distillation is a common practice.[9][11]
-
Alkali and Heat Treatment: Treatment with an alkali compound followed by heat treatment in an inert atmosphere can improve the quality of the distilled ε-caprolactone.[13] This process helps in the removal of acidic impurities which can cause discoloration of the final polymer.[9][13] The treatment can be performed at temperatures ranging from 130°C to 210°C.[13]
Purification Workflow
Caption: General workflow for the purification of ε-caprolactone.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis and purification methods.
Table 1: ε-Caprolactone Synthesis Methods and Yields
| Synthesis Method | Oxidant | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield/Selectivity | Reference(s) |
| Baeyer-Villiger Oxidation | Peracetic Acid | Sulfuric Acid | - | - | ~90% selectivity | [3] |
| Baeyer-Villiger Oxidation | Perdecanoic Acid | - | 35 | 5 | 94-99% yield | [4] |
| Catalytic BV Oxidation | Hydrogen Peroxide (30%) | Sn-Beta Zeolite | 90 | 2-4 | High selectivity | [1][5] |
| Catalytic BV Oxidation | Hydrogen Peroxide | [MIMPS]₃PW₁₂O₄₀ | 70 | 1 | 93.26% yield, 99.73% selectivity | [5] |
| Chemoenzymatic Cascade | O₂ | ADH & CHMO | 30 | 48 | Complete conversion of cyclohexanol | [3][4][6] |
| Microreactor Synthesis | Peracetic Acid | - | High | Minutes | 99.6% yield | [14] |
Table 2: Effect of Purification Method on ε-Caprolactone Quality
| Purification Method | Purity (%) | Acid Value (mgKOH/g) | Polymer Color (APHA) | Reference(s) |
| Simple Distillation | - | 0.19 | 40 | [15] |
| Heat Treatment (140°C, 3h) then Simple Distillation | 99.9 | - | 30 | [13] |
| Heat Treatment (120°C) | - | - | 55 | [13] |
| Oxidation Treatment with Cobalt Catalyst then Distillation | 99.94 | 0.04 | 10 | [15] |
| Distillation without Oxidation Treatment | 99.94 | 0.04 | 50 | [15] |
Experimental Protocols
This protocol is a representative example of a classic Baeyer-Villiger oxidation.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure ε-caprolactone.[1]
This protocol is suitable for obtaining high-purity monomer for polymerization.[9][11]
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven at 110 °C for at least 48 hours.
-
Drying of Monomer: In a dry round-bottom flask under a nitrogen atmosphere, add the crude ε-caprolactone. Add calcium hydride (CaH₂) in a 2-3 fold excess relative to the estimated water content.
-
Stirring: Stir the mixture under a nitrogen atmosphere for 48 hours.
-
Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation. Slowly increase the temperature under reduced pressure to distill the monomer.
-
Fraction Collection: Discard the initial 10-15% and the final 10-15% of the distillate. Collect the middle fraction.
-
Storage: Store the purified ε-caprolactone under a nitrogen atmosphere until use. It is recommended to perform this purification step just before polymerization.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming a Conceptual Limitation of Industrial ε‐Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US8217186B2 - Process for preparing epsilon-caprolactone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. JPH08311059A - Purification of epsilon-caprolactone - Google Patents [patents.google.com]
- 13. US5994565A - Process for producing purified ε-caprolactone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US6472540B1 - Process for producing ε-caprolactone - Google Patents [patents.google.com]
